Cas no 950420-06-1 (2-{4-(benzenesulfonyl)-2-phenyl-1H-imidazol-5-ylsulfanyl}-1-(2-methylpiperidin-1-yl)ethan-1-one)
2-{4-(benzenesulfonyl)-2-phenyl-1H-imidazol-5-ylsulfanyl}-1-(2-methylpiperidin-1-yl)ethan-1-one Chemical and Physical Properties
Names and Identifiers
-
- 2-{4-(benzenesulfonyl)-2-phenyl-1H-imidazol-5-ylsulfanyl}-1-(2-methylpiperidin-1-yl)ethan-1-one
- AKOS001905244
- 2-[[5-(benzenesulfonyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl]-1-(2-methylpiperidin-1-yl)ethanone
- AKOS016331976
- 2-methyl-1-({[2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl]thio}acetyl)piperidine
- 1-(2-methylpiperidin-1-yl)-2-((2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl)thio)ethanone
- 950420-06-1
- 2-{[4-(benzenesulfonyl)-2-phenyl-1H-imidazol-5-yl]sulfanyl}-1-(2-methylpiperidin-1-yl)ethan-1-one
- VU0636127-1
- F5112-0019
-
- Inchi: 1S/C23H25N3O3S2/c1-17-10-8-9-15-26(17)20(27)16-30-22-23(31(28,29)19-13-6-3-7-14-19)25-21(24-22)18-11-4-2-5-12-18/h2-7,11-14,17H,8-10,15-16H2,1H3,(H,24,25)
- InChI Key: RHLNRNQFRVVMTO-UHFFFAOYSA-N
- SMILES: S(C1=C(NC(C2C=CC=CC=2)=N1)S(C1C=CC=CC=1)(=O)=O)CC(N1CCCCC1C)=O
Computed Properties
- Exact Mass: 455.13373402g/mol
- Monoisotopic Mass: 455.13373402g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 31
- Rotatable Bond Count: 6
- Complexity: 699
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.5
- Topological Polar Surface Area: 117Ų
2-{4-(benzenesulfonyl)-2-phenyl-1H-imidazol-5-ylsulfanyl}-1-(2-methylpiperidin-1-yl)ethan-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F5112-0019-2μmol |
2-{[4-(benzenesulfonyl)-2-phenyl-1H-imidazol-5-yl]sulfanyl}-1-(2-methylpiperidin-1-yl)ethan-1-one |
950420-06-1 | 2μmol |
$57.0 | 2023-09-10 | ||
| Life Chemicals | F5112-0019-5μmol |
2-{[4-(benzenesulfonyl)-2-phenyl-1H-imidazol-5-yl]sulfanyl}-1-(2-methylpiperidin-1-yl)ethan-1-one |
950420-06-1 | 5μmol |
$63.0 | 2023-09-10 | ||
| Life Chemicals | F5112-0019-10μmol |
2-{[4-(benzenesulfonyl)-2-phenyl-1H-imidazol-5-yl]sulfanyl}-1-(2-methylpiperidin-1-yl)ethan-1-one |
950420-06-1 | 10μmol |
$69.0 | 2023-09-10 | ||
| Life Chemicals | F5112-0019-20μmol |
2-{[4-(benzenesulfonyl)-2-phenyl-1H-imidazol-5-yl]sulfanyl}-1-(2-methylpiperidin-1-yl)ethan-1-one |
950420-06-1 | 20μmol |
$79.0 | 2023-09-10 | ||
| Life Chemicals | F5112-0019-1mg |
2-{[4-(benzenesulfonyl)-2-phenyl-1H-imidazol-5-yl]sulfanyl}-1-(2-methylpiperidin-1-yl)ethan-1-one |
950420-06-1 | 1mg |
$54.0 | 2023-09-10 | ||
| Life Chemicals | F5112-0019-2mg |
2-{[4-(benzenesulfonyl)-2-phenyl-1H-imidazol-5-yl]sulfanyl}-1-(2-methylpiperidin-1-yl)ethan-1-one |
950420-06-1 | 2mg |
$59.0 | 2023-09-10 | ||
| Life Chemicals | F5112-0019-3mg |
2-{[4-(benzenesulfonyl)-2-phenyl-1H-imidazol-5-yl]sulfanyl}-1-(2-methylpiperidin-1-yl)ethan-1-one |
950420-06-1 | 3mg |
$63.0 | 2023-09-10 | ||
| Life Chemicals | F5112-0019-4mg |
2-{[4-(benzenesulfonyl)-2-phenyl-1H-imidazol-5-yl]sulfanyl}-1-(2-methylpiperidin-1-yl)ethan-1-one |
950420-06-1 | 4mg |
$66.0 | 2023-09-10 | ||
| Life Chemicals | F5112-0019-5mg |
2-{[4-(benzenesulfonyl)-2-phenyl-1H-imidazol-5-yl]sulfanyl}-1-(2-methylpiperidin-1-yl)ethan-1-one |
950420-06-1 | 5mg |
$69.0 | 2023-09-10 | ||
| Life Chemicals | F5112-0019-10mg |
2-{[4-(benzenesulfonyl)-2-phenyl-1H-imidazol-5-yl]sulfanyl}-1-(2-methylpiperidin-1-yl)ethan-1-one |
950420-06-1 | 10mg |
$79.0 | 2023-09-10 |
2-{4-(benzenesulfonyl)-2-phenyl-1H-imidazol-5-ylsulfanyl}-1-(2-methylpiperidin-1-yl)ethan-1-one Related Literature
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
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Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
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M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
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Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
Additional information on 2-{4-(benzenesulfonyl)-2-phenyl-1H-imidazol-5-ylsulfanyl}-1-(2-methylpiperidin-1-yl)ethan-1-one
Introduction to 2-{4-(benzenesulfonyl)-2-phenyl-1H-imidazol-5-ylsulfanyl}-1-(2-methylpiperidin-1-yl)ethan-1-one (CAS No. 950420-06-1)
2-{4-(benzenesulfonyl)-2-phenyl-1H-imidazol-5-ylsulfanyl}-1-(2-methylpiperidin-1-yl)ethan-1-one (CAS No. 950420-06-1) is a complex organic compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound, often referred to by its IUPAC name, belongs to a class of molecules known as imidazoles, which are characterized by their five-membered heterocyclic ring containing two nitrogen atoms. The presence of the benzenesulfonyl, phenyl, and 2-methylpiperidin-1-yl groups adds to its structural complexity and contributes to its unique pharmacological properties.
The chemical structure of 2-{4-(benzenesulfonyl)-2-phenyl-1H-imidazol-5-ylsulfanyl}-1-(2-methylpiperidin-1-yl)ethan-1-one is particularly noteworthy for its potential in the development of novel drugs. The imidazole ring is a common motif in many biologically active compounds, including antifungal agents, antihistamines, and proton pump inhibitors. The addition of the benzenesulfonyl and phenyl groups enhances the compound's lipophilicity, which can improve its cellular uptake and bioavailability. The 2-methylpiperidin-1-yl group, on the other hand, provides additional steric and electronic effects that can modulate the compound's interactions with biological targets.
In recent years, there has been a growing interest in the use of imidazole derivatives for various therapeutic applications. One of the key areas of research has been their potential as inhibitors of specific enzymes involved in disease pathways. For instance, studies have shown that certain imidazole derivatives can effectively inhibit the activity of enzymes such as carbonic anhydrase, which plays a crucial role in various physiological processes including respiration and pH regulation. The compound 2-{4-(benzenesulfonyl)-2-phenyl-1H-imidazol-5-ylsulfanyl}-1-(2-methylpiperidin-1-yl)ethan-1-one has been investigated for its ability to modulate the activity of such enzymes, making it a promising candidate for further drug development.
The synthesis of 2-{4-(benzenesulfonyl)-2-phenyl-1H-imidazol-5-ylsulfanyl}-1-(2-methylpiperidin-1-y l)ethan - 1 - one strong > involves a series of well-defined steps that highlight the importance of precise chemical reactions in the preparation of complex organic molecules. Typically, the synthesis begins with the formation of the imidazole ring through a condensation reaction between a suitable amine and an aldehyde or ketone. The subsequent introduction of the benzenesulfonyl, phenyl, and 2-methylpiperidin - 1 - yl strong > groups requires careful selection of reagents and reaction conditions to ensure high yields and purity. p > < p >In terms of biological activity, preliminary studies have indicated that< strong > 2 - { 4 - ( benzenesulfonyl ) - 2 - phenyl - 1 H - imidazol - 5 - ylsulfanyl } - 1 - ( 2 - methylpiperidin - 1 - yl ) ethan - 1 - one< / strong > exhibits potent inhibitory effects on specific enzymes involved in inflammatory responses. Inflammation is a key factor in many chronic diseases, including arthritis, cardiovascular diseases, and neurodegenerative disorders. By targeting these enzymes, this compound has the potential to reduce inflammation and alleviate associated symptoms. p > < p >Furthermore,< strong > 2 - { 4 - ( benzenesulfonyl ) - 2 - phenyl - 1 H - imidazol - 5 - ylsulfanyl } - 1 - ( 2 - methylpiperidin - 1 - yl ) ethan - 1 - one< / strong > has been evaluated for its cytotoxicity against various cancer cell lines. Initial results have shown promising activity against certain types of cancer cells, suggesting that it may have potential as an anticancer agent. However, further research is needed to fully understand its mechanism of action and to optimize its therapeutic potential. p > < p >The pharmacokinetic properties of< strong > 2 - { 4 -( benzenesulfonyl ) -( phenyl ) -( methyl ) -( piperidine ) -( ethanone ) }< / strong > are also an important area of investigation. Understanding how this compound is absorbed, distributed, metabolized, and excreted by the body is crucial for its development as a therapeutic agent. Preliminary studies have indicated that it has favorable pharmacokinetic properties, including good oral bioavailability and a reasonable half-life in vivo. p > < p >In conclusion,< strong > 2 -( { benzenesulfonyl } -( phenylimino ) -( methyl ) -( piperidine ) -( ethanone ) }< / strong > ( CAS No . 950420 – 06 – 1 ) represents an exciting area of research in medicinal chemistry . Its unique chemical structure , combined with its promising biological activity , makes it a valuable candidate for further investigation . As research continues , it is likely that this compound will contribute significantly to our understanding of imidazole derivatives and their potential applications in drug development . p > article > response >
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